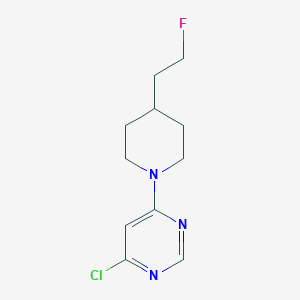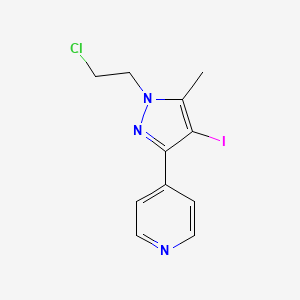
4-(1-(2-クロロエチル)-4-ヨード-5-メチル-1H-ピラゾール-3-イル)ピリジン
概要
説明
4-(1-(2-Chloroethyl)-4-Iodo-5-Methyl-1H-Pyrazol-3-Yl)Pyridine is a synthetic compound that belongs to the class of pyrazole derivatives
科学的研究の応用
Chemistry
In organic synthesis, it is used as an intermediate for constructing more complex molecules. Its reactive sites allow for a broad range of chemical modifications.
Biology
The compound may serve as a probe for studying biological systems, especially due to the presence of the chloroethyl group, which can act as a potential alkylating agent.
Medicine
Its derivatives might exhibit pharmaceutical activities, including anti-cancer properties due to their ability to interact with DNA.
Industry
In the industrial sector, it could be utilized in the synthesis of specialty chemicals or as a precursor for materials with specific electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-Chloroethyl)-4-Iodo-5-Methyl-1H-Pyrazol-3-Yl)Pyridine involves several steps:
Formation of 5-Methylpyrazole: : This starting material can be synthesized from the condensation of acetylacetone and hydrazine hydrate.
Introduction of Chloroethyl Group: : The chloroethyl group can be introduced via the reaction of 5-methylpyrazole with 2-chloroethyl chloride under basic conditions.
Iodination: : The iodination of 5-methylpyrazole can be achieved using iodine and a suitable oxidant like hydrogen peroxide.
Coupling with Pyridine: : Finally, the pyrazole derivative is coupled with a pyridine moiety using a cross-coupling reaction such as the Suzuki reaction, involving a palladium catalyst.
Industrial Production Methods
On an industrial scale, these synthetic steps might be optimized for efficiency and yield. Key considerations include:
Reaction scalability and the availability of starting materials.
Optimization of reaction conditions (temperature, solvent, and catalyst).
Purification steps to achieve the desired product with high purity.
化学反応の分析
Types of Reactions
4-(1-(2-Chloroethyl)-4-Iodo-5-Methyl-1H-Pyrazol-3-Yl)Pyridine undergoes several types of reactions, including:
Substitution Reactions: : The chloroethyl and iodo groups make the compound amenable to nucleophilic substitution reactions.
Oxidation: : It can be oxidized at various positions depending on the oxidizing agents used.
Reduction: : Reduction can occur at the iodo or chloroethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: : Often involves nucleophiles such as amines or thiols under basic or neutral conditions.
Oxidation: : Utilizes agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: : Can yield a variety of derivatives depending on the nucleophile used.
Oxidation and Reduction: : Products vary based on the specific reaction conditions and reagents used.
作用機序
The chloroethyl group in the compound can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates may alkylate biological targets, such as DNA, interfering with its function. This action underlies its potential use as an anti-cancer agent.
類似化合物との比較
4-(1-(2-Chloroethyl)-4-Iodo-5-Methyl-1H-Pyrazol-3-Yl)Pyridine is unique due to its specific substitution pattern. Comparable compounds include:
4-(1-(2-Chloroethyl)-4-Bromo-5-Methyl-1H-Pyrazol-3-Yl)Pyridine: : Substitutes the iodo group with a bromo group.
4-(1-(2-Chloroethyl)-5-Methyl-1H-Pyrazol-3-Yl)Pyridine: : Lacks the halogen substitution.
4-(5-Methyl-1H-Pyrazol-3-Yl)Pyridine: : Does not have the chloroethyl or halogen substitutions.
特性
IUPAC Name |
4-[1-(2-chloroethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3/c1-8-10(13)11(15-16(8)7-4-12)9-2-5-14-6-3-9/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCMETYSBWGHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CC=NC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


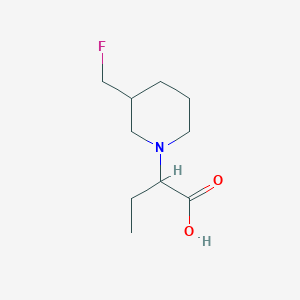
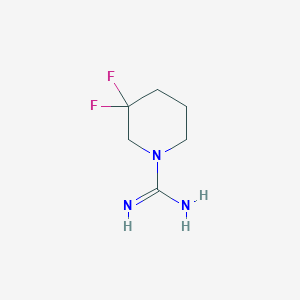
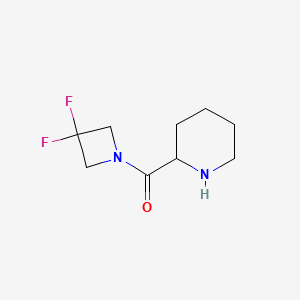
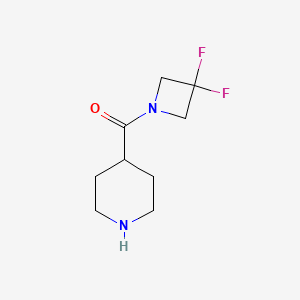

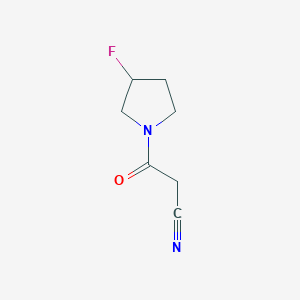

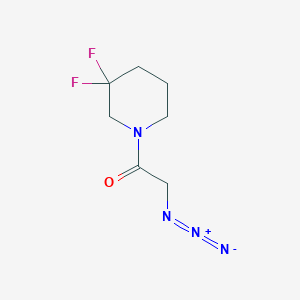

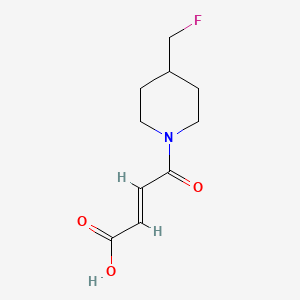
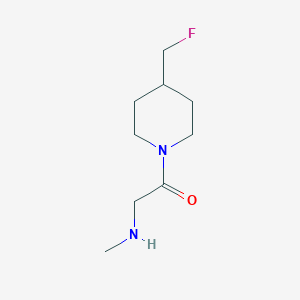
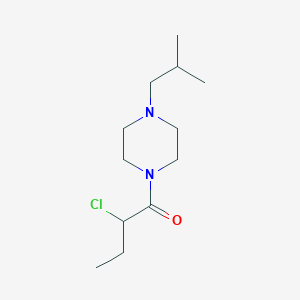
![piperidin-2-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1490124.png)
